(4S)-4-(Boc-amino)-1-Boc-L-proline CAS number 132622-66-3
(4S)-4-(Boc-amino)-1-Boc-L-proline CAS number 132622-66-3
This guide serves as a definitive technical monograph for (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-66-3).
CAS 132622-66-3 | Stereochemical Scaffold & Peptidomimetic Core
Executive Summary
Compound Identity: (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[1][2][3] Common Nomenclature: cis-1-Boc-4-amino-L-proline; Boc-cis-Amp-OH. Core Utility: A bifunctional chiral scaffold used in the synthesis of rigidified peptidomimetics, high-affinity ligands (e.g., HCV protease inhibitors), and functionalized collagen mimics.
Technical Note on Nomenclature: While the user query refers to "(4S)-4-(Boc-amino)-1-Boc-L-proline" (implying a bis-Boc protected species), CAS 132622-66-3 specifically designates the mono-Boc species with a free primary amine at the C4 position (Molecular Weight: 230.26 Da). This free amine is the critical "handle" for orthogonal functionalization, making this CAS number the gateway intermediate for complex scaffold generation.
Chemical Constitution & Stereochemical Analysis[4]
The utility of CAS 132622-66-3 dictates that researchers understand its precise 3D geometry. Unlike natural hydroxyproline (which is trans), this synthetic variant is cis .
Physicochemical Profile[4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 132622-66-3 |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| Stereochemistry | (2S, 4S) |
| Configuration | cis (Carboxyl and C4-Amino groups are on the same face) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | Carboxyl: ~3.5 |
Stereochemical Logic
The (2S, 4S) configuration forces the pyrrolidine ring into a specific "envelope" conformation (typically Cγ-endo), which induces a sharp turn structure in peptide backbones. This is distinct from the (2S, 4R) trans isomer found in collagen, which promotes extended helical structures.
Synthesis & Manufacturing Workflow
The synthesis of CAS 132622-66-3 typically requires the inversion of stereochemistry at the C4 position, starting from naturally abundant trans-4-hydroxy-L-proline.
Core Synthetic Pathway (Mitsunobu/Azide Inversion)
The most robust industrial route involves converting the C4-hydroxyl of trans-Hyp to a leaving group, followed by SN2 displacement with an azide source.
Step-by-Step Mechanism:
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Protection: Start with trans-4-hydroxy-L-proline. Protect N1 with Boc anhydride.
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Activation: The C4-OH is activated (e.g., mesylation or via Mitsunobu conditions).
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Inversion (The Critical Step): Nucleophilic attack by azide (N₃⁻) occurs from the opposite face, inverting the (4R) center to (4S).
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Reduction: The resulting cis-4-azido intermediate is hydrogenated (Pd/C, H₂) to yield the free amine—CAS 132622-66-3 .
Visualization: Synthesis Logic
Caption: Synthetic route illustrating the stereochemical inversion required to access the (4S) cis-isomer.
Applications in Drug Discovery[3][7][9][12][13][14][15]
Peptidomimetics & Turn Induction
The cis-4-amino-L-proline scaffold is a potent β-turn inducer . By incorporating this amino acid into a peptide chain, researchers can force the backbone into a "U-turn" shape, which is critical for mimicking the active loops of proteins (e.g., antibody CDR loops or GPCR ligands).
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Mechanism: The steric bulk of the Boc group and the cis-relationship create 1,3-diaxial-like strain that disfavors extended conformations.
Orthogonal Functionalization (The "Proline Edit")
Because CAS 132622-66-3 possesses a free amine at C4 and a protected amine at N1, it allows for orthogonal protection strategies .
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Workflow:
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React C4-NH₂ with a functional group (e.g., a fluorophore, a drug warhead, or a PROTAC linker).
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Deprotect N1-Boc (using TFA).
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Couple the modified proline into the main peptide chain.
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Solid Phase Peptide Synthesis (SPPS)
This building block is compatible with standard Fmoc/tBu SPPS protocols, provided the C4-amine is protected (e.g., with Fmoc or Cbz) before introduction to the resin, or if the C4-amine is the site of branch elongation.
Decision Tree: Usage Strategy
Caption: Decision matrix for utilizing CAS 132622-66-3 in medicinal chemistry campaigns.
Experimental Protocols
Protocol A: Conversion to Bis-Boc Derivative
If the user requires the specific "(4S)-4-(Boc-amino)-1-Boc-L-proline" (Bis-Boc) species, it is synthesized from CAS 132622-66-3 as follows:
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Dissolution: Dissolve 1.0 eq of CAS 132622-66-3 in 1:1 Dioxane/Water.
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Basification: Add 2.0 eq of NaHCO₃ or NaOH (1M) to pH ~9.
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Acylation: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.
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Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear as the free amine is consumed).
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Workup: Acidify carefully with 1M HCl (to pH 3) and extract with Ethyl Acetate.
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Result: The organic layer contains the Bis-Boc protected proline.
Protocol B: Standard Coupling in SPPS
For inserting the scaffold into a peptide chain:
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Protection: Ensure the C4-amine is orthogonally protected (e.g., Fmoc) if branching is not desired immediately.
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Activation: Use HATU/HOAt (1.1 eq) with DIPEA (2.0 eq) in DMF.
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Coupling Time: Proline derivatives are sterically hindered; extend coupling time to 2–4 hours.
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Monitoring: Use the Chloranil test (standard Kaiser test is ineffective for secondary amines like proline).
Storage & Stability
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Hygroscopicity: The free amino acid is hygroscopic. Store in a desiccator.
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Temperature: Long-term storage at 2–8°C is recommended to prevent slow decarboxylation or oxidation.
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Stability: Stable in neutral and basic aqueous solutions; unstable in strong acids (Boc removal).
References
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Mollica, A., et al. (2015). The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry / PMC. [Link]
